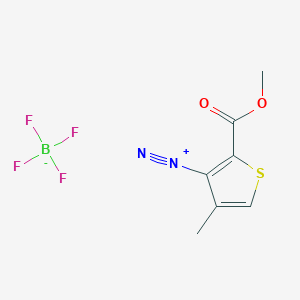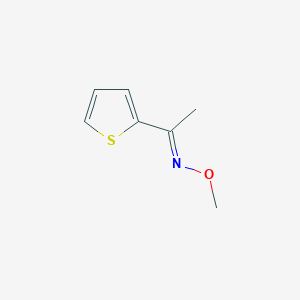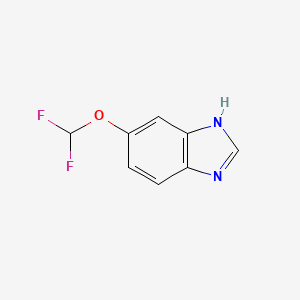
5-Difluoromethoxy-1H-benzimidazole
Overview
Description
5-Difluoromethoxy-1H-benzimidazole is a compound that may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Synthesis Analysis
The synthesis of 5-Difluoromethoxy-1H-benzimidazole involves a series of reactions. The compounds are synthesized using ethyl acetate and benzene as starting materials. A series of 1, 2-disubstituted benzimidazoles containing pyrimidine and other functional groups is prepared, providing advantages such as easy workup and high yield .Molecular Structure Analysis
The molecular formula of 5-Difluoromethoxy-1H-benzimidazole is C8H6F2N2OS. It has a molecular weight of 216.21 .Chemical Reactions Analysis
In the reactive crystallization of 5-Difluoromethoxy-1H-benzimidazole, the compound was precipitated by adding acetic acid to the DMB sodium salt solution. The spherical agglomeration of DMB during the reactive crystallization in a batch crystallizer was monitored .Physical And Chemical Properties Analysis
The melting point of 5-Difluoromethoxy-1H-benzimidazole is 239-243°C (lit.) . More detailed physical and chemical properties can be found in the databases of the European Chemicals Agency (ECHA) .Scientific Research Applications
Anti-Inflammatory Potential
- Benzimidazole derivatives, including compounds like 5-Difluoromethoxy-1H-benzimidazole, are gaining attention in the development of new anti-inflammatory drugs. These compounds interact with various receptors and enzymes such as cannabinoid receptors, bradykinin receptors, and cyclooxygenase, influencing their anti-inflammatory activity. Their structure–activity relationship (SAR) is pivotal, with specific substitutions on the benzimidazole ring enhancing their potential (Veerasamy et al., 2021).
Antimicrobial Activity
- Benzimidazole derivatives exhibit significant antimicrobial properties. For instance, specific derivatives have shown potent antibacterial activity against pathogens like Staphylococcus aureus, including methicillin-resistant strains, and antifungal efficacy against species like Candida albicans. These activities are influenced by the substituents on the benzimidazole scaffold (Alasmary et al., 2015).
Anti-Diabetic Applications
- In the field of anti-diabetic research, benzimidazole-pyrazoline hybrid molecules have been studied. These compounds, including derivatives of benzimidazoles, have shown potential as α-glucosidase inhibitors, suggesting their applicability in managing diabetes (Ibraheem et al., 2020).
Antiviral Properties
- The antiviral potential of benzimidazole derivatives has been explored, especially against viruses like the herpes simplex virus. Some benzimidazole nucleosides have demonstrated the ability to inhibit the progression of viral infections in vitro, showcasing their potential as antiviral agents (Kharitonova et al., 2015).
Antioxidant and Anti-Cancer Activity
- Benzimidazole derivatives have also been investigated for their antioxidant properties. Some compounds have shown significant radical scavenging activities, comparable to known antioxidants. Additionally, certain benzimidazole derivatives exhibit anti-cancer properties, including activity against breast cancer cells, highlighting their potential in cancer therapy (El-Meguid et al., 2019).
Mechanism of Action
While the specific mechanism of action for 5-Difluoromethoxy-1H-benzimidazole is not mentioned in the search results, benzimidazoles, in general, have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular, in addition to anticancer activities .
Safety and Hazards
properties
IUPAC Name |
6-(difluoromethoxy)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMYXZVTXEZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethoxy-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



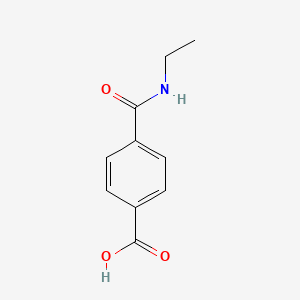
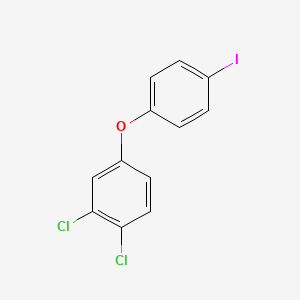
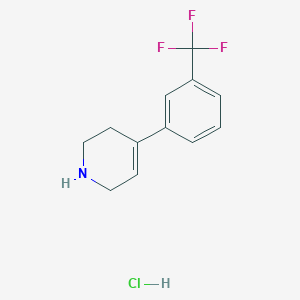
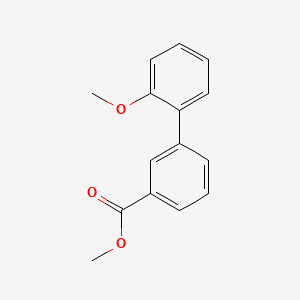
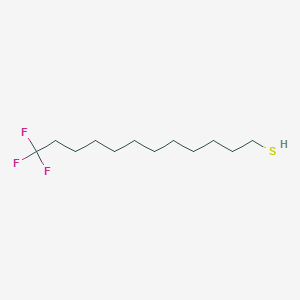
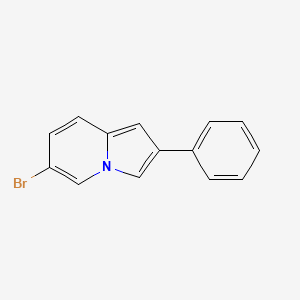
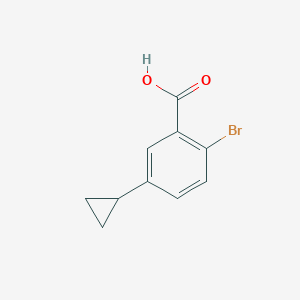




![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)
